(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a thiazolidine-2,4-dione core structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amino acid derivative with a thioglycolic acid derivative under acidic conditions.
Introduction of the Benzylidene Group: The thiazolidine-2,4-dione core is then reacted with 3-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene derivative.
Alkylation: The final step involves the alkylation of the thiazolidine-2,4-dione derivative with prop-2-en-1-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of (5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity compared to other thiazolidinediones.
Properties
IUPAC Name |
(5E)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c1-2-10-22-19(23)18(26-20(22)24)12-15-4-3-5-17(11-15)25-13-14-6-8-16(21)9-7-14/h2-9,11-12H,1,10,13H2/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXWJXRDLAQVLV-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)F)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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